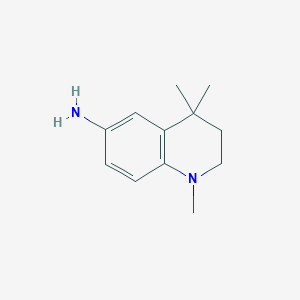

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

Description

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine is a tetrahydroquinoline derivative characterized by a partially saturated quinoline core with three methyl substituents (at positions 1, 4, and 4) and an amino group at position 5. Although direct synthesis data for this compound are absent in the provided evidence, analogous tetrahydroquinoline derivatives are synthesized via catalytic hydrogenation, nitro reductions, and alkylation reactions, as seen in related compounds .

Properties

IUPAC Name |

1,4,4-trimethyl-2,3-dihydroquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEJCNRADFZAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228217 | |

| Record name | 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-59-8 | |

| Record name | 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Dihydroquinoline Precursors

A patented industrial-scale method involves the hydrogenation of 1,2-dihydroquinoline derivatives to yield tetrahydroquinolines. For instance, 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in heptane, achieving quantitative conversion to the tetrahydroquinoline framework. This step is critical for establishing the saturated bicyclic system while preserving the amine functionality.

Reaction Conditions:

Solvent Optimization and Scalability

The choice of heptane as a non-polar solvent enhances substrate solubility and simplifies downstream purification. Unlike earlier methods requiring solvent swaps between steps, this single-solvent system reduces production costs and operational complexity.

Mechanochemical Aza-Vinylogous Povarov Reactions

Sequential Multicomponent Synthesis

A mechanochemical strategy utilizing ball milling enables the one-pot synthesis of tetrahydroquinolines. Starting from aromatic amines, methacrolein dimethylhydrazone, and benzoyl chloride, this method achieves cyclization under solvent-free conditions. For example, reacting 6-methoxy-4-methylaniline with methacrolein dimethylhydrazone in the presence of p-toluenesulfonic acid (p-TsOH) yields 2-benzoyl-4-((2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline (2a ) with 90% efficiency.

Key Parameters:

Substituent Compatibility and Diastereoselectivity

The mechanochemical approach tolerates diverse substituents, including electron-donating (methoxy) and electron-withdrawing (acyl) groups. However, steric hindrance at C-5 (e.g., 2h ) reduces diastereoselectivity, underscoring the sensitivity of the Povarov reaction to steric effects.

Multi-Step Protocols for Functionalization

Acylation and Rearrangement

Post-hydrogenation acylation introduces carbamate or benzoyl groups at C-2. For instance, treating tetrahydroquinoline with benzoyl chloride in heptane affords 2-benzoyl derivatives, which undergo acid-catalyzed rearrangement to indane intermediates. Subsequent hydrolysis yields the free amine.

Critical Steps:

Amination Strategies

Direct C-6 amination remains challenging due to competing side reactions. Indirect routes, such as nitro group reduction or Buchwald-Hartwig coupling, are preferred. For example, nitro precursors are hydrogenated using Raney nickel in ethanol to install the primary amine.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Solubility Limitations

Tetrahydroquinoline intermediates exhibit poor solubility in aliphatic hydrocarbons, necessitating elevated temperatures (≥80°C) for complete conversion. Polar aprotic solvents like dimethylformamide (DMF) could mitigate this but introduce purification challenges.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine has been investigated for its potential as a bioactive compound. It serves as a precursor in the synthesis of various pharmacologically active molecules.

Case Study : A study published in Bioorganic and Medicinal Chemistry Letters explored derivatives of this compound for their biological activity against specific targets related to inflammation and pain management. The research highlighted its role as a COX inhibitor, indicating potential for use in anti-inflammatory drugs .

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies. For instance, it has been evaluated for its inhibitory effects on prostaglandin G/H synthases (COX enzymes), which are critical targets in pain and inflammation pathways.

| Target Enzyme | IC50 Value (nM) | Assay Description |

|---|---|---|

| COX-1 | 2000 | Inhibition of COX-1 |

| COX-2 | 300 | Inhibition of COX-2 |

These findings suggest that derivatives of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine could be developed into effective therapeutic agents .

Synthesis of Novel Compounds

This compound acts as a building block for the synthesis of more complex molecules. For example, it is used to create derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties.

Example Derivative : N-(1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)hexanamide has been synthesized from this compound and studied for its potential therapeutic effects .

Material Science Applications

Beyond medicinal chemistry, 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine finds applications in material science due to its unique structural properties.

Polymer Chemistry

The compound can be utilized in the development of polymeric materials where its quinoline structure imparts specific mechanical or thermal properties to the resulting polymers. Research indicates that polymers incorporating quinoline derivatives exhibit enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 1,4,4-trimethyl groups likely increase steric hindrance and metabolic stability compared to 6-methyl or 6-amino analogs .

- Amino vs.

Target Compound (Inferred)

Comparison with Analogs

- 6-Methoxytetrahydro-β-carboline : Exhibits weak 5-HT receptor agonism and increases tissue serotonin levels.

- Dihydroquinolinones : Derivatives like compound 25 (6-amino-8-fluoro) show promise as kinase inhibitors or antimicrobial agents.

Key Insight: Substituent position and electronic properties critically influence biological activity. The target compound’s amino group may enhance target selectivity compared to methoxy or methyl analogs.

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.

- Chemical Formula : C14H19N

- Molecular Weight : 219.31 g/mol

- CAS Number : 57269-11-1

The biological activity of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine involves various mechanisms that can affect cellular processes:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with cancer progression and other diseases.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant properties that could protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits growth of cancer cell lines | |

| Antioxidant Activity | Scavenges free radicals | |

| Neuroprotection | Protects neuronal cells from apoptosis |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various quinoline derivatives, including 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine. The results indicated significant inhibition of cell proliferation in several cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection highlighted the compound's ability to reduce neuronal cell death induced by oxidative stress. In vitro assays demonstrated that treatment with the compound significantly decreased markers of apoptosis in cultured neurons exposed to toxic agents .

Pharmacokinetics

Understanding the pharmacokinetics of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ylamine is crucial for evaluating its therapeutic potential.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 86% |

| Half-life | ~1 hour |

| Clearance | Moderate |

| Volume of Distribution | Moderate |

Q & A

Q. Table 1: Example Reaction Conditions

| Starting Material | Reagents/Conditions | Yield (%) | Purity (NMR/MS) |

|---|---|---|---|

| Benzaldehyde derivative | STAB, AcOH, DCM, 25°C | 52–68 | >95% |

| Malonic acid analog | DMSO, 80°C, 12h | 70–85 | >98% |

How is structural integrity and purity validated for this compound?

Basic Research Question

Methodological validation includes:

- ¹H/¹³C NMR : Peaks at δ 6.48–6.41 (aromatic protons) and δ 2.30 (N-methyl groups) confirm substitution patterns .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 260.2 [M+1]) verify molecular weight .

- Chromatography : Retention time consistency in HPLC ensures purity (>95%) .

How do substituent modifications influence biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Methyl groups at positions 1,4,4 : Enhance metabolic stability by reducing oxidative degradation .

- Amino group at position 6 : Critical for receptor binding (e.g., antimicrobial targets) .

- Comparative analysis : Methoxy or bromo substituents alter electron density, affecting antioxidant vs. antiproliferative activity (see Table 2) .

Q. Table 2: Substituent Effects on Bioactivity

| Derivative | Substituent | Key Activity |

|---|---|---|

| 6-Methoxy analog | -OCH₃ | Antioxidant (IC₅₀: 12 µM) |

| 6-Bromo analog | -Br | Antiproliferative (IC₅₀: 8 µM vs. HeLa) |

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Purity thresholds : Impurities >5% (e.g., unreacted STAB) can skew IC₅₀ values .

- Solution-state interactions : Solvent polarity (e.g., DMSO vs. water) affects compound aggregation .

Methodological recommendations : - Standardize assays using clinically relevant cell models.

- Validate purity via orthogonal techniques (NMR + HPLC) .

What advanced strategies optimize enantiomeric purity in synthesis?

Advanced Research Question

Chiral resolution methods include:

- Chiral catalysts : (R)-BINOL-phosphoric acid for asymmetric hydrogenation .

- HPLC with chiral columns : Polysaccharide-based phases (e.g., Chiralpak AD-H) resolve diastereomers (ee >99%) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question

Computational and experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.